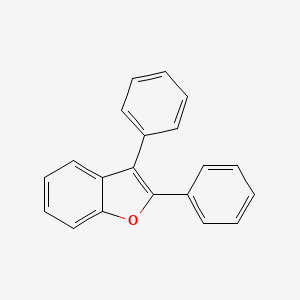

2,3-Diphenylbenzofuran

Descripción general

Descripción

2,3-Diphenylbenzofuran is a benzofuran derivative known for its unique chemical structure and significant biological activities. It has been shown to possess antimicrobial properties by binding to the mitochondrial membrane potential, disrupting electron transport and oxidative phosphorylation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylbenzofuran typically involves the reaction of benzyl phenyl ketone with 1,2-dibromobenzene in the presence of palladium acetate, triphenylphosphine, and cesium carbonate. The reaction is carried out in o-xylene under reflux conditions for several hours . Another method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

2,3-Diphenylbenzofuran undergoes various chemical reactions, including:

Formylation: The Vilsmeier-Haack reaction can be used to formylate this compound, yielding the 5,6-diformyl derivative.

Reduction: The Huang-Minlon reduction of the formylated derivative produces the 5,6-dimethyl derivative.

Oxidation: Oxidation of the dimethyl derivative followed by hydrolysis yields 2-hydroxy-4,5-dimethylbenzophenone.

Bromination: Bromination of this compound results in the formation of 5-bromo-2,3-diphenylbenzofuran.

Common reagents used in these reactions include formylating agents, reducing agents, oxidizing agents, and brominating agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

2,3-Diphenylbenzofuran and its derivatives have been shown to exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that benzofuran derivatives, including this compound, have notable anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells in vitro and reduce tumor growth in vivo. One study reported that a benzofuran derivative showed significant growth inhibitory activity against various cancer cell lines with GI50 values in the low micromolar range .

- Antibacterial and Antiviral Properties : Benzofuran compounds are recognized for their antibacterial and antiviral activities. They have been investigated for their potential to combat infections caused by resistant strains of bacteria and viruses. The structural features of benzofurans contribute to their ability to interact with biological targets effectively .

- Antioxidant Effects : The antioxidant properties of this compound have been explored, suggesting its utility in protecting cells from oxidative stress. This is particularly relevant in developing therapeutic agents aimed at diseases associated with oxidative damage .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving palladium-catalyzed reactions. The following table summarizes some key synthetic routes:

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated a bromomethyl-substituted benzofuran derivative against lung adenocarcinoma cells (A549). It demonstrated selective inhibition of the AKT signaling pathway, leading to reduced cell proliferation and significant anticancer activity in murine models .

- Antimicrobial Studies : Another research focused on the antibacterial efficacy of benzofuran derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications to the benzofuran structure enhanced antimicrobial activity significantly .

- Antioxidant Research : Investigations into the antioxidant capabilities of this compound revealed its potential as a protective agent against oxidative stress in cellular models. This property suggests possible applications in neurodegenerative disease therapies where oxidative damage is a concern .

Mecanismo De Acción

The mechanism of action of 2,3-Diphenylbenzofuran involves binding to the mitochondrial membrane potential, which disrupts electron transport and oxidative phosphorylation . This disruption leads to the inhibition of cell growth and induces cell death. The compound also binds to 5-HT2 receptors, blocking protein synthesis and affecting neurotransmitter release .

Comparación Con Compuestos Similares

2,3-Diphenylbenzofuran can be compared to other benzofuran derivatives such as 1,3-Diphenylisobenzofuran. While both compounds share a similar core structure, this compound is unique in its specific biological activities and chemical reactivity. Similar compounds include:

1,3-Diphenylisobenzofuran: Known for its use as a fluorescent probe and in singlet oxygen detection.

Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and dyes.

Each of these compounds has distinct properties and applications, highlighting the versatility and importance of benzofuran derivatives in scientific research and industrial applications.

Actividad Biológica

2,3-Diphenylbenzofuran (DPBF) is a compound of significant interest in the field of photochemistry and biological sciences due to its unique reactivity and ability to detect reactive oxygen species (ROS). This article explores the biological activity of DPBF, focusing on its role as a probe for singlet oxygen and hydrogen peroxide detection, its photodynamic properties, and its potential therapeutic applications.

DPBF is characterized by its highly reactive diene structure, which allows it to participate in Diels-Alder reactions and act as a selective probe for various reactive species. Its primary function in biological systems is to monitor singlet oxygen generation, a critical component in photodynamic therapy (PDT) and oxidative stress studies.

Biological Activity

1. Detection of Reactive Oxygen Species

DPBF has been extensively utilized as a fluorescent probe for detecting singlet oxygen () and hydrogen peroxide (). The reaction of DPBF with these species leads to the formation of specific products that can be quantitatively analyzed.

- Singlet Oxygen Detection : The reaction between DPBF and singlet oxygen produces 1,2-dibenzoylbenzene (DBB), which is colorless and absorbs light at wavelengths below 300 nm. This characteristic makes DPBF an effective tool for monitoring singlet oxygen levels in biological systems .

- Hydrogen Peroxide Detection : DPBF reacts selectively with , yielding 9-hydroxyanthracen-10(9H)-one as the primary product. The sensitivity of this reaction allows for the detection limits of to be quantified, with limits of detection reported at 88 μM .

| Reactive Species | Product Formed | Detection Limit |

|---|---|---|

| Singlet Oxygen | 1,2-Dibenzoylbenzene | Not specified |

| Hydrogen Peroxide | 9-Hydroxyanthracen-10(9H)-one | 88 μM |

2. Photodynamic Therapy Applications

The ability of DPBF to generate singlet oxygen upon irradiation makes it a valuable agent in photodynamic therapy. Studies have shown that DPBF can enhance the cytotoxic effects of PDT by effectively generating singlet oxygen in cancer cells, leading to apoptosis .

Case Studies

Case Study 1: Photodynamic Activity in Cancer Cells

A study demonstrated that when DPBF was used in conjunction with a photosensitizer in human chronic myelogenous leukemia cells, it exhibited significant phototoxicity. The presence of DPBF increased the efficacy of PDT by enhancing singlet oxygen production, leading to greater cell death compared to treatments without DPBF .

Case Study 2: Selectivity Towards Reactive Nitrogen Species

Research has indicated that DPBF can also react with various reactive nitrogen species (RNS), such as peroxynitrite and nitrogen dioxide, producing DBB as a common product. This property allows for the assessment of oxidative stress conditions in biological samples, making DPBF a versatile tool in both oxidative stress research and therapeutic monitoring .

Propiedades

IUPAC Name |

2,3-diphenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFMCAOBNNFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291601 | |

| Record name | Benzofurans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-95-0 | |

| Record name | NSC76724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions 2,3-Diphenylbenzofuran undergoes?

A1: this compound displays a variety of reactions, with substitutions being particularly prominent. For instance, bromination generally targets the 5- position, yielding 5-bromo-2,3-diphenylbenzofuran []. This brominated derivative can further be oxidized and hydrolyzed to produce 2-hydroxy-5-bromobenzophenone []. Similarly, Vilsmeier-Haack formylation leads to the introduction of formyl groups, commonly at the 5 and 6 positions [, ].

Q2: How does the presence of substituents on the benzofuran ring influence the reactivity of this compound?

A2: The position and nature of substituents significantly impact the reactivity of this compound. For example, the bromination of 6-methoxy-2,3-diphenylbenzofuran results in the 5-bromo derivative, while bromination of the 5-methoxy analogue leads to the 4,6-dibromo product []. These variations highlight the directing effects of the methoxy group on electrophilic aromatic substitution reactions.

Q3: Can you provide examples of how this compound derivatives are synthesized?

A3: One common approach involves the condensation of benzoin with phenols. This method, for instance, is utilized to synthesize 7-hydroxy-2,3-diphenylbenzofuran when pyrocatchol is employed as the phenol []. Furthermore, 5-methoxy-6-amino-2,3-diphenylbenzofuran can be used as a starting material in Conrad-Limpach reactions with ethyl acetoacetate to yield complex heterocyclic systems like furoquinolines [].

Q4: What are some of the potential applications of this compound derivatives that have been explored?

A4: Derivatives of this compound, particularly those containing chalcone, hydrazone, and pyrazoline moieties, have shown promising antibacterial activity []. Researchers have synthesized a range of these derivatives by modifying the substituents on the core structure, exploring structure-activity relationships.

Q5: Has this compound been explored in the context of polymer chemistry?

A5: Yes, this compound has shown potential in the development of ordered polymers. Its photocyclization reaction, starting from o-benzyloxyphenyl ketone derivatives, offers an efficient method for generating polymers with the this compound unit within the polymer backbone []. This approach holds promise for synthesizing highly conjugated polymers.

Q6: Are there any studies investigating the spectroscopic properties of this compound and its derivatives?

A6: NMR spectroscopy has proven to be a valuable tool in understanding the structure and reactivity of this compound. Studies have utilized both single and double resonance NMR techniques to pinpoint the position of acetyl groups introduced via Friedel-Crafts reactions on the this compound scaffold []. These studies provide insights into the directing effects of substituents on electrophilic aromatic substitution reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.